molecular formula C14H12N4OS B11075773 N-(2-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine

N-(2-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B11075773
M. Wt: 284.34 g/mol
InChI Key: JNHOVBPFJHOTAJ-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiadiazole ring, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzohydrazide with 4-pyridinecarboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the thiadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine: Lacks the pyridine ring, which may affect its biological activity.

    5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine: Lacks the methoxyphenyl group, which may influence its chemical reactivity.

Uniqueness

N-(2-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both the methoxyphenyl and pyridine groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in scientific research.

Properties

Molecular Formula

C14H12N4OS

Molecular Weight

284.34 g/mol

IUPAC Name

N-(2-methoxyphenyl)-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C14H12N4OS/c1-19-12-5-3-2-4-11(12)16-14-18-17-13(20-14)10-6-8-15-9-7-10/h2-9H,1H3,(H,16,18)

InChI Key

JNHOVBPFJHOTAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NN=C(S2)C3=CC=NC=C3

Origin of Product

United States

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